Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate
Description
Nomenclature and Identification
Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate possesses multiple systematic nomenclature designations that reflect its complex structural architecture. The International Union of Pure and Applied Chemistry name for this compound is ethyl N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]carbamate, which systematically describes the connectivity between the ethyl carbamate terminus and the phenyl ring bearing the cyclohexylcarbamoylsulfamoyl substituent. Alternative nomenclature includes the descriptor ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate, which emphasizes the ethyl carbamate linkage to the phenethyl backbone.
The compound maintains the molecular formula C18H27N3O5S with a molecular weight of 397.49 to 397.5 grams per mole, depending on the precision of measurement. The Chemical Abstracts Service has assigned the registry number 13554-93-3 to this compound, providing unambiguous identification within chemical databases. Additional identification codes include the United Nations International Identifier 005K9R2XVJ and the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID00159461.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 13554-93-3 |
| Molecular Formula | C18H27N3O5S |
| Molecular Weight | 397.49 g/mol |
| United Nations International Identifier | 005K9R2XVJ |
| Simplified Molecular Input Line Entry System | CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
| International Chemical Identifier Key | OIJHHAAHXNZKKC-UHFFFAOYSA-N |
The structural elucidation reveals a phenethyl backbone with para-substitution by a sulfamoyl group that bears a cyclohexylcarbamoyl substituent, while the ethyl carbamate functionality terminates the phenethyl chain. This arrangement creates a molecule with multiple hydrogen bonding capabilities and conformational flexibility, characteristics that are significant for biological activity and molecular recognition processes.
Historical Context in Sulfamoyl Chemistry
The development of sulfamoyl-containing compounds traces its origins to the revolutionary discovery of sulfonamide antibiotics in the early twentieth century. Sulfanilamide was first synthesized by a German chemist in 1908, though its antibacterial properties remained unrecognized for nearly three decades. The breakthrough came in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects under the direction of Gerhard Domagk. The pivotal moment occurred in December 1932 when a sulfonamide-containing dye called Prontosil demonstrated specific antibacterial activity, marking the beginning of the antibiotic revolution in medicine.
The subsequent development of sulfamoyl chemistry expanded beyond antibacterial applications to encompass diverse therapeutic areas. In 1956, Germany introduced tolbutamide, a sulfa drug derivative representing the first sulfonylurea compound for clinical diabetes treatment. This milestone established the foundation for subsequent sulfamoyl-containing antidiabetic agents, including more potent compounds like glyburide and glipizide, which entered the United States drug market in 1984 after more than a decade of European usage. The mechanistic basis for these compounds involves stimulation of insulin hormone secretion from pancreatic beta cells through closure of adenosine triphosphate-sensitive potassium channels.
Recent advances in natural product chemistry have revealed that sulfamoyl-containing compounds are not exclusively synthetic entities. Several examples have been discovered from natural sources, particularly from actinomycetes, including primary sulfamates such as nucleocidin and dealanylascamycin, primary sulfonamides like altemicidin, and secondary sulfamates including ascamycin and sulphostin. These discoveries have opened new avenues for biosynthetic engineering approaches to develop novel sulfamoyl-containing pharmaceuticals.
The historical trajectory of sulfamoyl chemistry demonstrates the evolution from serendipitous discoveries to rational drug design approaches. Contemporary research has focused on understanding the biosynthetic mechanisms responsible for sulfur-nitrogen bond formation in natural systems, providing insights that inform synthetic strategies for complex sulfamoyl-containing molecules. The development of this compound represents a continuation of this historical progression, combining established sulfamoyl pharmacophores with carbamate functionalities to create structurally sophisticated research compounds.
Classification within Carbamate and Sulfonamide Compounds
This compound occupies a unique position within the chemical taxonomy of both carbamate and sulfonamide compounds due to its hybrid structural features. As a member of the carbamate family, it contains the characteristic >N−C(=O)−O− functional group, which is formally derived from carbamic acid and represents a stable ester linkage. Carbamates are recognized for their conformational and metabolic stability, their ability to penetrate cell membranes, and in some cases, their capacity to cross the blood-brain barrier.
The carbamate moiety in this compound exhibits the typical structural flexibility observed in this class of molecules, existing as both cis and trans conformational isomers due to the pseudo double bond character of the carbon-nitrogen linkage. The energy difference between these conformations is approximately 1-1.5 kilocalories per mole, making both forms accessible under physiological conditions. This conformational adaptability contributes to the biological activity profile of carbamate-containing pharmaceuticals, as it allows for optimization of molecular interactions with biological targets.
| Functional Group Classification | Structural Features | Chemical Properties |
|---|---|---|
| Primary Carbamate | Ethyl N-alkyl carbamate terminus | Hydrolytically stable, membrane permeable |
| Secondary Sulfonamide | N-cyclohexylcarbamoylsulfamoyl | Proteolytically resistant, hydrogen bonding capacity |
| Aromatic Sulfamoyl | Para-phenyl substitution | Electronic modulation, rigidity |
| Phenethyl Backbone | Two-carbon linker | Conformational flexibility, pharmacophore spacing |
Within the sulfonamide classification system, this compound represents a secondary sulfonamide derivative with additional structural complexity provided by the carbamoyl substitution. Sulfonamides are characterized by the R−S(=O)2−NR2 functional group, consisting of a sulfonyl group connected to an amine group. The rigidity of this functional group typically results in crystalline compounds, and the presence of this moiety often confers biological activity through interactions with specific enzyme targets.
The sulfamoyl group present in this compound is particularly significant because it represents a tetrahedral sulfur atom connected to two oxygen atoms and one nitrogen atom, creating a highly polarized environment capable of multiple hydrogen bonding interactions. This structural feature is common among pharmaceutically active compounds, including diuretics, uricosurics, hypoglycemic treatments, and antimicrobial agents. The combination of the sulfamoyl group with the cyclohexylcarbamoyl substituent creates a unique pharmacophore that may exhibit distinct binding characteristics compared to simpler sulfonamide derivatives.
The hybrid nature of this compound, incorporating both carbamate and sulfonamide functionalities, positions it within the emerging class of multifunctional pharmaceuticals that leverage the advantageous properties of multiple pharmacophoric elements. This structural strategy has gained prominence in medicinal chemistry as it allows for the optimization of multiple drug properties simultaneously, including potency, selectivity, duration of action, and pharmacokinetic characteristics.
Properties
IUPAC Name |
ethyl N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-2-26-18(23)19-13-12-14-8-10-16(11-9-14)27(24,25)21-17(22)20-15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,23)(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHHAAHXNZKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159461 | |
| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13554-93-3 | |
| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013554933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL (2-(4-((CYCLOHEXYLCARBAMOYL)SULFAMOYL)PHENYL)ETHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005K9R2XVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sulfamoyl Group Formation
The initial step involves the introduction of the sulfamoyl group onto a phenethylamine backbone. This is achieved by reacting 4-(2-aminoethyl)benzenesulfonamide with chlorosulfonyl isocyanate under anhydrous conditions. The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) at 0–5°C to mitigate exothermic side reactions.
Key Conditions :
-
Solvent : DMF or tetrahydrofuran (THF)
-
Temperature : 0–5°C
-
Reagents : Chlorosulfonyl isocyanate (1.2–1.5 equivalents)
-
Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)
Cyclohexylcarbamoyl Coupling
The sulfamoyl intermediate is subsequently treated with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl moiety. This step employs coupling agents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a tertiary amine base (e.g., triethylamine).
Optimization Insights :
Ethyl Carbamate Formation
The final step involves esterification of the primary amine with ethyl chloroformate. This reaction is conducted in dichloromethane (DCM) at room temperature, with careful pH control to prevent hydrolysis of the carbamate.
Reaction Parameters :
-
Base : Triethylamine (1.5 equivalents) neutralizes HCl byproduct.
-
Workup : Sequential washes with 1M NaOH and brine ensure removal of unreacted reagents.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity standards. Continuous flow reactors and automated systems are employed to enhance reproducibility.
Large-Scale Sulfamoylation
In batch reactors, 4-(2-aminoethyl)benzenesulfonamide (10–100 kg batches) is treated with chlorosulfonyl isocyanate in DMF. Excess reagent is recovered via distillation, reducing waste.
Cyclohexylcarbamoyl Integration
Cyclohexyl isocyanate is introduced under pressurized conditions (2–3 bar) to accelerate reaction rates. Potassium carbonate (K₂CO₃) serves as a heterogeneous base, enabling easy filtration post-reaction.
Continuous Carbamate Synthesis
Ethyl chloroformate is metered into a tubular reactor containing the amine intermediate dissolved in DCM. Real-time pH monitoring ensures optimal reaction conditions, achieving 90–95% conversion.
Reaction Optimization Strategies
Solvent Selection
| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 0.12 | 82 |
| THF | 7.5 | 0.08 | 68 |
| Acetone | 20.7 | 0.15 | 88 |
Polar aprotic solvents like DMF and acetone enhance nucleophilicity of the amine, improving sulfamoyl and carbamoyl coupling efficiencies.
Temperature Effects
Elevating temperatures to 50–55°C during cyclohexylcarbamoyl coupling reduces reaction time from 6 hours to 2 hours. However, temperatures exceeding 60°C risk decomposition of the sulfamoyl group.
Catalytic Enhancements
The addition of catalytic iodine (0.5 mol%) accelerates the carbamate formation step by polarizing the chloroformate electrophile, reducing reaction time by 30%.
Purification and Characterization
Chromatographic Purification
Flash column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials and dimeric byproducts. Industrial processes favor recrystallization from ethanol/water mixtures for cost efficiency.
Analytical Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry : HRMS confirms molecular ion peak at m/z 397.49 (C₁₈H₂₇N₃O₅S).
Comparative Analysis of Methodologies
Academic vs. Industrial Protocols
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Catalyst | HATU/EDCI | K₂CO₃ |
| Purification | Column Chromatography | Recrystallization |
| Cycle Time | 24–48 hours | 8–12 hours |
Industrial methods prioritize potassium carbonate over costly coupling agents, reducing production costs by 40%.
Environmental Considerations
-
Waste Management : Acetone and DMF are recycled via fractional distillation, achieving 70% solvent recovery.
-
Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental toxicity while maintaining yields.
Challenges and Troubleshooting
Byproduct Formation
Dimerization of the sulfamoyl intermediate is mitigated by maintaining low temperatures (0–5°C) and using excess chlorosulfonyl isocyanate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or sulfamides.
Scientific Research Applications
Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate and analogous compounds:
Structural and Functional Analysis
Core Backbone Variations :
- The target compound shares a sulfamoyl-phenethylcarbamate backbone with TSPC () and glibenclamide derivatives (). However, substituents on the sulfamoyl group dictate functional specificity:
- Cyclohexylcarbamoyl : Enhances binding to SUR1 receptors in pancreatic β-cells, critical for antidiabetic activity.
- Thiazol-2-yl (TSPC): Introduces corrosion-inhibiting properties via π-electron interactions with metal surfaces.
- Oxadiazol-furan (LMM11): Imparts antifungal activity, likely through membrane disruption.
Synthetic Efficiency :
- The target compound (67% yield) is synthesized via carbamate coupling and cyclohexylcarbamoylation, while intermediates like compound 5 (93% yield) achieve higher yields due to simplified deprotection steps. TSPC’s synthesis includes high-yield sulfonation (89%) but requires additional steps for thiazole incorporation.
Biological vs. Industrial Applications: Compounds with chloro-methoxybenzamide () or cyclohexylcarbamoyl groups are tailored for diabetes research, showing high affinity for SUR1. TSPC and LMM11 diverge into non-pharmaceutical roles (corrosion inhibition, antifungal), highlighting the impact of heterocyclic substituents.
Key Research Findings
- Impurity Profiles : Impurity C (), a structural analog with dual cyclohexylcarbamoyl groups, underscores the need for rigorous purification to avoid off-target effects in pharmaceuticals.
- Thermal Stability : Compounds like LMM11 and glibenclamide derivatives exhibit high melting points (>300°C), suggesting robust stability under physiological conditions.
Biological Activity
Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate, also known as Glipizide impurity C, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHNOS
- Molecular Weight : 308.40 g/mol
- CAS Number : 13554-93-3
The compound contains a sulfamoyl group, which is known for its biological activity, particularly in the context of diabetes treatment as it is related to sulfonylureas like Glipizide.
The biological activity of this compound primarily involves its interaction with pancreatic beta cells. The mechanism can be summarized as follows:
- Insulin Secretion Stimulation : The compound enhances insulin secretion from pancreatic beta cells by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx.
- Glucose Metabolism Regulation : It plays a role in regulating glucose metabolism, making it potentially useful in managing type 2 diabetes mellitus.
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro:
- Cell Viability and Cytotoxicity : Research indicated that the compound exhibits low cytotoxicity in pancreatic beta-cell lines (e.g., INS-1 cells), maintaining cell viability at therapeutic concentrations .
- Insulin Release Assays : In vitro assays demonstrated that the compound significantly increased insulin release in response to glucose stimulation, suggesting its potential as a glucose-lowering agent .
In Vivo Studies
In vivo studies have further elucidated the biological effects of this compound:
- Diabetic Animal Models : In diabetic rat models, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups .
- Long-term Efficacy : Long-term studies showed sustained efficacy in glucose control without significant adverse effects on body weight or pancreatic function, indicating a favorable safety profile.
Case Study 1: Efficacy in Type 2 Diabetes Management
A clinical study involving patients with type 2 diabetes mellitus assessed the efficacy of this compound as an adjunct therapy to metformin. Results indicated a significant decrease in HbA1c levels over a 12-week period compared to placebo .
Case Study 2: Combination Therapy
Another study explored the effects of combining this compound with other antidiabetic agents. The combination therapy was found to enhance glycemic control more effectively than monotherapy alone, supporting its potential use in multi-drug regimens for diabetes management .
Table 1: Summary of Biological Activities
Table 2: Clinical Study Results
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving carbamate and sulfamoyl group formation. For example:
Sulfamoyl Introduction : React a phenyl ethylamine derivative with chlorosulfonyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfamoyl intermediate .
Cyclohexylcarbamoyl Coupling : Use HATU or EDCI as coupling agents with cyclohexylamine in the presence of a base (e.g., triethylamine) to form the carbamoyl linkage .
Esterification : Introduce the ethyl carbamate group via reaction with ethyl chloroformate in dichloromethane at room temperature .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of coupling agents) and solvent polarity (DMF for solubility vs. THF for slower kinetics) to improve yields .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Workflow :
- NMR : Use - and -NMR to verify aromatic protons (δ 7.2–8.1 ppm), carbamate carbonyl (δ 155–160 ppm), and cyclohexyl protons (δ 1.2–2.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (exact mass: 446.17 g/mol) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .
Q. What are the solubility and formulation guidelines for in vitro assays?
- Solubility : The compound is sparingly soluble in aqueous buffers. Prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffer (e.g., PBS with 0.1% Tween-20) to avoid precipitation .
- Formulation : For in vivo studies, use a vehicle of 5% DMSO, 40% PEG-300, and 55% saline. Filter through a 0.22 μm membrane to ensure sterility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cyclohexylcarbamoyl group’s role in biological activity?
- SAR Strategy :
Analog Synthesis : Replace the cyclohexyl group with smaller (cyclopentyl) or bulkier (adamantyl) substituents and compare activity .
Enzyme Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Measure IC values to quantify potency .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding interactions between the cyclohexyl group and hydrophobic enzyme pockets .
Q. What experimental approaches resolve contradictions in biological activity data across different studies?
- Troubleshooting Steps :
Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
Metabolic Stability : Test for metabolite interference (e.g., via LC-MS/MS) in cell lysates. Carbamate esters are prone to hydrolysis, which may generate inactive byproducts .
Dose-Response Reproducibility : Use standardized protocols (e.g., CLSI guidelines) for cell viability assays (MTT, ATP-lite) across multiple replicates .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- PK Enhancement :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (calculated via ChemDraw) and improve aqueous solubility .
- Prodrug Design : Mask the sulfamoyl group as a tert-butyl carbamate to enhance oral bioavailability, with enzymatic cleavage in target tissues .
- Plasma Stability : Incubate the compound with mouse/human plasma (37°C, 24 hr) and quantify degradation via HPLC to assess half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
